molecular formula C11H13NO5S B3372974 2-(N-methyl4-acetylbenzenesulfonamido)acetic acid CAS No. 941067-12-5

2-(N-methyl4-acetylbenzenesulfonamido)acetic acid

Cat. No.: B3372974
CAS No.: 941067-12-5
M. Wt: 271.29 g/mol
InChI Key: CRPBDUGINPBDOJ-UHFFFAOYSA-N
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Description

2-(N-methyl4-acetylbenzenesulfonamido)acetic acid is a synthetic N-acyl sulfonamide compound of interest in medicinal chemistry and organic synthesis. Compounds in this class are frequently investigated as key intermediates or precursors in the development of pharmaceutical agents . The structure combines a sulfonamide group, a common pharmacophore in drug discovery, with an acetic acid linker and an acetyl-functionalized aromatic ring, which may be tailored for specific biological activity or further chemical modification. Research Applications: This reagent is primarily used in research settings. Its potential applications may include serving as a building block for the synthesis of more complex molecules, such as enzyme inhibitors or receptor modulators. Researchers might also explore its use in constructing compound libraries for high-throughput screening. Note on Usage: The specific mechanism of action, pharmacological profile, and primary research applications for this compound are compound-specific and must be confirmed through consultation of relevant scientific literature. Researchers are responsible for determining the suitability of this compound for their intended experiments. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)9-3-5-10(6-4-9)18(16,17)12(2)7-11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPBDUGINPBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid

Retrosynthetic Analysis of the 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid Skeleton

A retrosynthetic analysis of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid suggests a primary disconnection at the sulfonamide bond. This bond is logically formed through the reaction of a sulfonyl chloride and a secondary amine. This approach breaks the target molecule down into two key synthons: 4-acetylbenzenesulfonyl chloride and N-methylglycine (sarcosine).

Precursor Synthesis Strategies for the Benzenesulfonamide (B165840) and Acetic Acid Moieties

The successful synthesis of the target compound hinges on the efficient preparation of its constituent building blocks.

Preparation of 4-acetylbenzenesulfonyl precursors

The synthesis of 4-acetylbenzenesulfonyl chloride is a crucial first step. A common and effective method for this transformation is the chlorosulfonation of acetophenone (B1666503). This reaction typically employs chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The acetyl group of acetophenone directs the substitution primarily to the para position, yielding the desired 4-acetylbenzenesulfonyl chloride.

Alternatively, a multi-step synthesis can be employed starting from acetanilide (B955). The amino group in acetanilide is first protected by acetylation, followed by chlorosulfonation. Subsequent removal of the acetyl protecting group would yield 4-aminobenzenesulfonamide, which can then be further modified to introduce the acetyl group.

Starting MaterialReagentKey TransformationProduct
AcetophenoneChlorosulfonic acidElectrophilic aromatic substitution4-acetylbenzenesulfonyl chloride
Acetanilide1. Chlorosulfonic acid 2. HydrolysisProtection, chlorosulfonation, deprotection4-aminobenzenesulfonamide

Derivatization of glycine (B1666218) or related acetic acid building blocks

N-methylglycine, also known as sarcosine, is the other key precursor. It is commercially available, but can also be synthesized through various methods. One common laboratory synthesis involves the reaction of glycine with formaldehyde (B43269) in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or through reductive amination. Another approach is the alkylation of glycine with a methylating agent.

For the purpose of the main synthesis, glycine derivatives, such as glycine esters (e.g., ethyl glycinate), are often used to protect the carboxylic acid functionality during the sulfonamidation reaction, which can then be hydrolyzed in a later step.

Starting MaterialReagent(s)Key TransformationProduct
GlycineFormaldehyde, Formic AcidReductive aminationN-methylglycine
GlycineMethyl iodide, BaseN-alkylationN-methylglycine
GlycineEsterification agent (e.g., Ethanol, H+)ProtectionGlycine ethyl ester

Key Reaction Pathways for the Formation of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid

With the precursors in hand, the final assembly of the target molecule can proceed through carefully controlled reaction steps.

Sulfonamidation Reaction Conditions and Optimizations

The formation of the sulfonamide bond is typically achieved by reacting 4-acetylbenzenesulfonyl chloride with N-methylglycine or its ester derivative. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for optimizing the reaction yield and purity.

Commonly used bases include pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521) (Schotten-Baumann conditions). The reaction is often performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) when using organic bases.

Table of Sulfonamidation Conditions:

Amine Component Base Solvent Typical Temperature
N-methylglycine Pyridine Dichloromethane 0 °C to room temperature
N-methylglycine ethyl ester Triethylamine Tetrahydrofuran 0 °C to room temperature

Optimization of this step may involve adjusting the stoichiometry of the reactants, the reaction temperature, and the choice of base to minimize side reactions and maximize the yield of the desired sulfonamide.

N-Alkylation Strategies for Methyl Group Introduction

As mentioned in the retrosynthetic analysis, an alternative strategy involves the N-methylation of a pre-formed sulfonamide, 2-(4-acetylbenzenesulfonamido)acetic acid. This approach requires a selective methylation of the sulfonamide nitrogen without affecting other functional groups in the molecule.

A variety of methylating agents can be employed for this purpose, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base is crucial to deprotonate the sulfonamide nitrogen, making it nucleophilic enough to react with the methylating agent. Common bases for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Table of N-Alkylation Conditions:

Substrate Methylating Agent Base Solvent
2-(4-acetylbenzenesulfonamido)acetic acid ester Methyl iodide Potassium carbonate DMF

Careful control of the reaction conditions is necessary to avoid over-methylation or methylation at other sites. Subsequent hydrolysis of the ester group, if present, would then yield the final product, 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid.

Formation of the Acetic Acid Linkage

The synthesis of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid from its precursor, N-methyl-4-acetylbenzenesulfonamide, is primarily achieved through a two-step process involving N-alkylation followed by ester hydrolysis.

The initial and key step is the N-alkylation of the sulfonamide nitrogen. This transformation is typically accomplished by reacting N-methyl-4-acetylbenzenesulfonamide with an alkyl haloacetate, such as ethyl bromoacetate (B1195939) or methyl bromoacetate. The reaction requires a suitable base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. Common bases for this purpose include potassium carbonate (K₂CO₃) or stronger bases like lithium hydride (LiH) when necessary. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the ions involved without participating in the reaction. nih.gov The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Once the ester intermediate, alkyl 2-(N-methyl-4-acetylbenzenesulfonamido)acetate, is formed and isolated, the final step is the hydrolysis of the ester group to yield the desired carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the carboxylate salt, is a common and effective method. Alternatively, acid-catalyzed hydrolysis can also be employed. The completion of this step yields the final product, 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid.

Novel Synthetic Approaches and Catalyst Applications in the Synthesis of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid Analogues

The synthesis of analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid benefits from a range of modern synthetic methods that offer improved efficiency, scope, and functional group tolerance compared to traditional approaches. These novel strategies often rely on the application of advanced catalysis.

One powerful approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which enables the N-alkylation of sulfonamides using alcohols as alkylating agents. acs.org This process, often catalyzed by manganese(I) pincer complexes, is highly atom-economical as it produces water as the only byproduct. acs.org This strategy allows for the use of a diverse range of benzylic and aliphatic alcohols to generate a library of N-alkylated sulfonamide analogues. acs.org

Transition-metal-catalyzed cross-coupling reactions are also central to the synthesis of analogues, particularly for modifying the aryl portion of the molecule. For instance, palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions allow for the efficient coupling of aryl halides with sulfonamides, providing a robust method for creating N-aryl sulfonamide analogues. organic-chemistry.org

Table 1: Examples of Novel Catalytic Approaches for Sulfonamide Analogue Synthesis

Catalytic MethodCatalyst ExampleAlkylating/Arylating AgentKey Advantage
Borrowing HydrogenMn(I) PNP Pincer ComplexAlcoholsHigh atom economy; water is the only byproduct. acs.org
C-N Cross-CouplingPalladium ComplexesAryl Halides/BromidesBroad substrate scope for N-arylation. organic-chemistry.org
One-Pot Synthesis(Catalyst-Free)N-TosylhydrazonesUses readily available aldehydes/ketones as precursors. thieme.denih.gov

Chemo- and Regioselectivity Considerations

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex sulfonamide analogues, which may contain multiple reactive sites. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity involves controlling the specific position of a chemical bond's formation.

In the context of N-alkylation or N-arylation, the sulfonamide nitrogen must react selectively over other potentially nucleophilic groups within the molecule, such as other amines or hydroxyl groups. The acidity of the sulfonamide N-H bond (pKa ≈ 10) makes it more readily deprotonated than many other functional groups, which can be exploited by careful selection of the base and reaction conditions. However, in complex substrates, protecting groups may be necessary to temporarily block other reactive sites and ensure the reaction occurs exclusively at the desired sulfonamide nitrogen.

Regioselectivity is a key consideration when modifying the aromatic ring. For instance, in reactions involving the direct amination of a C-H bond, the position of the new S-N bond is crucial. This can be controlled through the use of directing groups, which temporarily coordinate to a metal catalyst and guide the reaction to a specific, often ortho, C-H bond. organic-chemistry.org Similarly, in palladium-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the halide on the aromatic starting material. organic-chemistry.org

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry places increasing emphasis on sustainability, and the synthesis of sulfonamides is no exception. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Purification and Isolation Techniques for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid and Related Intermediates

The successful synthesis of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid and its intermediates relies on effective purification and isolation techniques to ensure high purity of the final compound. The primary methods employed are recrystallization and chromatography.

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by controlled cooling. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com For sulfonamides, common recrystallization solvents include ethanol-water or isopropanol-water mixtures. google.com The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com This technique is highly effective for removing minor impurities and can significantly improve the product's purity and crystalline form. google.comgoogle.com

Chromatography is an essential tool for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography: This is a common method for purifying synthetic intermediates and final products on a preparatory scale. acs.org The crude mixture is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. nih.gov A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their polarity and affinity for the stationary phase. acs.org Non-polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for both analytical and preparative-scale purification. proquest.com In reverse-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). proquest.comnih.gov This method is particularly effective for purifying polar compounds like the target carboxylic acid and for isolating impurities from complex reaction mixtures. proquest.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary analysis of mixture purity. usda.gov It operates on the same principles as column chromatography but on a smaller scale, providing a quick assessment of the number of components in a sample. usda.gov

The selection of a purification method depends on the nature of the compound, the types of impurities present, and the scale of the synthesis. Often, a combination of these techniques is required to achieve the desired level of purity.

Table 2: Comparison of Purification Techniques for Sulfonamides

TechniquePrinciplePrimary UseAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent at varying temperatures. mt.comFinal product purification, removal of minor impurities.Cost-effective, scalable, yields high-purity crystalline material. google.comRequires a suitable solvent, potential for product loss in mother liquor.
Flash Column Chromatography Separation based on polarity and affinity for a solid stationary phase (e.g., silica). acs.orgPurification of intermediates and final products.Versatile, applicable to a wide range of compounds, good for larger scales.Requires significant solvent volumes, can be time-consuming.
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase. proquest.comHigh-resolution separation, impurity isolation, analytical purity checks.Excellent separation efficiency, highly reproducible. proquest.comnih.govExpensive, limited sample loading capacity on analytical columns.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. usda.govReaction monitoring, qualitative analysis of purity.Fast, simple, requires minimal sample and solvent.Not a preparative technique, provides qualitative data only.

Advanced Spectroscopic and Structural Elucidation of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. unn.edu.ng For 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environments within the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The structure of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid presents several distinct proton signals. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing acetyl and sulfonyl groups. libretexts.org

The methyl group of the acetyl moiety (-COCH₃) is anticipated to produce a sharp singlet around δ 2.6 ppm. The N-methyl group (-N-CH₃) protons, being attached to a nitrogen atom adjacent to a sulfonyl group, would also appear as a singlet, typically in the range of δ 2.8-3.2 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid portion are deshielded by the adjacent nitrogen and the carboxylic acid group, resulting in a singlet expected around δ 4.0-4.5 ppm. Finally, the acidic proton of the carboxylic acid (-COOH) is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm, though its visibility can be dependent on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (ortho to SO₂)7.9 - 8.1Doublet
Aromatic H (ortho to COCH₃)8.1 - 8.3Doublet
Methylene (-CH₂-)4.0 - 4.5Singlet
N-Methyl (-N-CH₃)2.8 - 3.2Singlet
Acetyl Methyl (-COCH₃)~2.6Singlet
Carboxylic Acid (-COOH)>10.0Broad Singlet

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is expected at a significantly downfield shift (δ 195-200 ppm), while the carboxylic acid carbonyl carbon is typically found in the δ 170-175 ppm range. The aromatic carbons show a range of chemical shifts determined by their substituents; the carbon bearing the sulfonyl group and the carbon bearing the acetyl group (ipso-carbons) would appear at approximately δ 140-145 ppm, while the other aromatic carbons would resonate between δ 125-135 ppm.

The methylene carbon of the acetic acid moiety is expected around δ 50-55 ppm. The N-methyl carbon signal is anticipated in the δ 35-40 ppm region, and the acetyl methyl carbon should appear in the upfield region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Acetyl Carbonyl (C=O)195 - 200
Carboxylic Acid Carbonyl (C=O)170 - 175
Aromatic C (ipso, C-SO₂)142 - 146
Aromatic C (ipso, C-COCH₃)138 - 142
Aromatic CH (ortho to SO₂)128 - 132
Aromatic CH (ortho to COCH₃)126 - 130
Methylene (-CH₂-)50 - 55
N-Methyl (-N-CH₃)35 - 40
Acetyl Methyl (-COCH₃)25 - 30

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this molecule, a COSY spectrum would primarily show a cross-peak between the two sets of aromatic protons, confirming their ortho relationship on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This would be used to definitively assign each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum. For example, it would show correlations between the aromatic protons and their corresponding aromatic carbons, the N-methyl protons and the N-methyl carbon, the acetyl methyl protons and the acetyl methyl carbon, and the methylene protons and the methylene carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments. youtube.com Key HMBC correlations would include:

A correlation from the N-methyl protons to the methylene carbon and the ipso-carbon of the aromatic ring attached to the sulfonyl group.

Correlations from the methylene protons to the N-methyl carbon and the carboxylic acid carbonyl carbon.

Correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon.

Correlations from the aromatic protons to various carbons within the aromatic ring and to the ipso-carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucdavis.edu The IR spectrum of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid is expected to display several characteristic absorption bands.

A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretch of the aromatic ketone is expected at a slightly lower wavenumber, typically 1680-1690 cm⁻¹.

The sulfonamide group will be identifiable by two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. rsc.org Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
Aromatic KetoneC=O stretch1680 - 1690
Aromatic RingC=C stretch1450 - 1600
SulfonamideS=O asymmetric stretch1330 - 1360
SulfonamideS=O symmetric stretch1150 - 1180

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The nominal molecular weight of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid is 271.29 g/mol . chemscene.com In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be observed at m/z 271 or 272, respectively.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the molecule's weaker bonds. libretexts.org Expected fragment ions could arise from:

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 226. libretexts.org

Cleavage of the N-CH₂ bond, leading to characteristic fragments.

Alpha-cleavage adjacent to the ketone, with loss of the acetyl group (-COCH₃), producing a fragment at m/z 228.

Cleavage of the C-S bond, separating the aromatic ring from the sulfonamide-acetic acid portion.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the elemental composition of the molecule. For 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, with the molecular formula C₁₁H₁₃NO₅S, the calculated exact mass for the neutral molecule is 271.0514. chemscene.com An HRMS measurement confirming a mass very close to this value provides definitive proof of the molecular formula, distinguishing it from any other compounds with the same nominal mass but a different elemental composition. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable to related benzenesulfonamide (B165840) derivatives)

Benzenesulfonamides are known to be versatile building blocks in crystal engineering due to their ability to form robust hydrogen bonds. The sulfonamide group (-SO₂NH-) itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the case of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, the presence of a carboxylic acid group introduces additional, strong hydrogen bonding motifs.

Expected Solid-State Conformation and Interactions:

Hydrogen Bonding: The primary intermolecular interaction anticipated in the crystal lattice is hydrogen bonding. The carboxylic acid group is expected to form strong O-H···O hydrogen bonds, often leading to the formation of dimeric synthons. The sulfonamide oxygen atoms are also likely to act as hydrogen bond acceptors.

π-π Stacking: The presence of the benzene ring allows for the possibility of π-π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal structure. tandfonline.com The acetyl group substituent on the benzene ring may influence the nature and geometry of these stacking interactions.

X-ray crystallographic studies on various benzenesulfonamide derivatives complexed with enzymes, such as carbonic anhydrase, have provided detailed insights into their binding modes, which are often dictated by the coordination of the sulfonamide nitrogen to a zinc ion and hydrogen bonding interactions within the active site. tandfonline.comnih.govnih.gov These studies underscore the importance of the sulfonamide moiety in directing intermolecular interactions.

Vibrational Spectroscopy for Detailed Molecular Structure and Dynamics

The vibrational spectrum of this compound will be dominated by contributions from the substituted benzene ring, the sulfonamide group, the carboxylic acid, and the acetyl group.

Characteristic Vibrational Frequencies:

SO₂ Group: The sulfonamide group is characterized by two strong stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the SO₂ group are typically observed in the regions of 1360–1310 cm⁻¹ and 1165–1135 cm⁻¹, respectively. scispace.com

C=O Stretching: The spectrum will feature at least two distinct carbonyl stretching bands. The acetyl group's C=O stretch is expected in the typical range for ketones (around 1680 cm⁻¹). The carboxylic acid C=O stretch will likely appear at a slightly higher frequency, although its position can be influenced by the extent of hydrogen bonding in the solid state.

O-H and N-H Vibrations: The carboxylic acid O-H stretching vibration is expected to be a broad band in the region of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded dimers. As this is an N-methylated sulfonamide, there is no N-H stretching band, which would typically appear around 3300 cm⁻¹. scispace.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Benzene Ring Modes: Vibrations associated with the para-substituted benzene ring will be present, including C=C stretching modes in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending modes at lower wavenumbers.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can aid in the precise assignment of experimental spectra for complex molecules like benzenesulfonamide derivatives. nih.govresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid based on data from related compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch1360–1310
Sulfonamide (SO₂)Symmetric Stretch1165–1135
Acetyl (C=O)Stretch~1680
Carboxylic Acid (C=O)Stretch~1700-1725
Carboxylic Acid (O-H)Stretch3300–2500 (broad)
Aromatic (C-H)Stretch>3000
Aliphatic (C-H)Stretch<3000
Benzene Ring (C=C)Stretch1600–1450

Computational Chemistry and Molecular Modeling Investigations of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed profiling of a compound's electronic structure and reactivity, offering predictions that can guide experimental studies.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometry and various electronic properties. For sulfonamide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. nih.gov

These studies also yield crucial electronic descriptors. While specific calculated values for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid are not publicly documented, DFT analyses on analogous sulfonamide structures provide a template for the expected properties. The calculated results from such studies are often compared with experimental data, where available, to validate the computational model. researchgate.net

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. |

Frontier Molecular Orbital (FMO) Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Indicates the molecule's capacity to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the molecule's capacity to accept electrons (electrophilicity).

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with the chemical stability and reactivity of the molecule. |

Electrostatic Potential Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, a color-coded scheme is used where red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack. Blue represents areas of most positive potential (electron-deficient), which are favorable for nucleophilic attack. Green and yellow denote regions of intermediate or near-zero potential. researchgate.net For a molecule like 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, MEP analysis would likely show negative potential concentrated around the oxygen atoms of the sulfonyl, acetyl, and carboxylic acid groups, identifying them as sites for interaction with positive charges. Positive potential would be expected around the acidic proton of the carboxyl group and potentially hydrogen atoms on the methyl group and aromatic ring. researchgate.net

Molecular Docking Studies for Hypothetical Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is an essential tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Binding Mode Predictions

Docking algorithms explore various possible conformations of the ligand within the binding site of a protein. This process generates potential binding poses, which are then evaluated. The analysis of these predicted binding modes reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, that stabilize the ligand-receptor complex. For sulfonamide-containing compounds, docking studies often reveal key hydrogen bonding interactions involving the sulfonyl group's oxygen atoms and the N-H moiety with amino acid residues in the protein's active site. researchgate.net

Scoring Functions for Ligand-Target Affinity Estimation

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. researchgate.net This score, often expressed as a negative value in units of energy (e.g., kcal/mol), represents the Gibbs free energy of binding (ΔG). A more negative score typically indicates a stronger and more favorable binding interaction between the ligand and the protein target. researchgate.net These scoring functions are crucial for ranking different ligands or different binding poses of the same ligand, helping to identify the most promising candidates for further experimental investigation. While no specific docking studies for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid have been reported in the searched literature, this methodology is standard for evaluating the potential of such compounds as inhibitors of specific enzymes. mdpi.com

Table 3: Compounds Mentioned in this Article

Compound Name
2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid
(E)-4-((4-dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide (B165840)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, MD simulations can provide valuable insights into its conformational dynamics and stability in a solution, mimicking physiological conditions.

The conformation of a molecule can be significantly influenced by the surrounding solvent. nih.gov For 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, the polarity of the solvent is expected to play a crucial role in determining its three-dimensional structure. In polar solvents, such as water, the molecule is likely to adopt a conformation that maximizes the exposure of its polar groups (the carboxylic acid and the sulfonamide) to the solvent, while burying the more nonpolar aromatic ring. nih.gov Conversely, in a nonpolar solvent, the molecule might fold to a more compact structure.

Quantum chemical studies on similar sulfonamide derivatives have shown that in the gas phase, an eclipsed conformation of the sulfonamide group may be the most stable. nih.gov However, the inclusion of solvent effects, either explicitly or through a continuum model, often leads to a preference for a staggered conformation. nih.gov This highlights the importance of considering the solvent environment when studying the conformational preferences of such molecules.

A hypothetical study on 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid could involve running MD simulations in different solvent boxes (e.g., water, dimethyl sulfoxide, chloroform) to observe the resulting conformational changes. The table below illustrates the kind of data that could be generated.

SolventPredominant Conformation of Sulfonamide GroupKey Dihedral Angle (C-S-N-C) RangePredicted Dominant Intermolecular Interactions
Water (Polar Protic)Staggered150° - 180°Hydrogen bonding with water molecules
DMSO (Polar Aprotic)Intermediate between Staggered and Eclipsed90° - 150°Dipole-dipole interactions with DMSO
Chloroform (Nonpolar)Eclipsed30° - 90°van der Waals interactions

The output of an MD simulation is a trajectory, which is a record of the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can reveal dynamic molecular interactions and provide insights into the stability of the compound and its complexes with biological macromolecules. nih.govbioconductor.org

Common trajectory analysis techniques include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the molecule at a given time and a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility in that region of the molecule. For 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, the acetic acid side chain is expected to show higher flexibility compared to the more rigid benzenesulfonamide core.

Hydrogen Bond Analysis: This analysis can identify the formation and breaking of hydrogen bonds between the compound and solvent molecules, or with a protein binding partner, over the course of the simulation.

In a hypothetical scenario where 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid is simulated in complex with a target protein, trajectory analysis would be crucial to understand the stability of the binding and the key interactions involved. researchgate.net

Pharmacophore Modeling and Ligand-Based Design for Structurally Related Scaffolds

Pharmacophore modeling is a powerful tool in ligand-based drug design. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For scaffolds structurally related to 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, a pharmacophore model could be developed based on a set of known active compounds. researchgate.netchemijournal.com

The key features of a pharmacophore model for benzenesulfonamide derivatives would likely include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide nitrogen, if unsubstituted, or from other parts of the molecule).

An aromatic ring feature.

Hydrophobic features.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach is a cornerstone of rational drug design and can significantly accelerate the discovery of new therapeutic agents. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR models can be developed to predict their activity against a particular target. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For N-acylbenzenesulfonamides, QSAR studies have revealed that their anticancer activity can be dependent on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. nih.gov The following table provides a hypothetical example of a QSAR data set for a series of benzenesulfonamide derivatives.

CompoundBiological Activity (IC50, µM)LogP (Hydrophobicity)Molecular Weight (Da)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Derivative 12.53.1350.414
Derivative 25.23.5364.514
Derivative 31.82.9340.325
Derivative 410.14.2390.614
Derivative 50.92.5326.325

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Structure Activity Relationship Sar Studies of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid Derivatives

Impact of Modifications to the Benzenesulfonamide (B165840) Core on Theoretical Activity Profiles

The benzenesulfonamide core is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by substitutions on the benzene (B151609) ring and the sulfonamide nitrogen.

Substituents on the benzene ring of benzenesulfonamide derivatives can profoundly influence their biological activity through electronic and steric effects. The nature of these substituents can alter the pKa of the sulfonamide group, which is often crucial for binding to target enzymes like carbonic anhydrases, as well as influence hydrophobic and other non-covalent interactions. nih.govnih.gov

Electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups, generally increase the acidity of the sulfonamide NH proton, which can enhance binding to the zinc ion in the active site of metalloenzymes. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the introduction of halogen substituents often leads to potent inhibition. nih.gov

Conversely, electron-donating groups, such as alkyl and alkoxy groups, can decrease the acidity of the sulfonamide proton but may enhance activity through favorable hydrophobic interactions with the target protein.

The following table illustrates the impact of various substituents on the benzene ring on the inhibitory activity of benzenesulfonamide derivatives against human carbonic anhydrase II (hCA II).

Substituent (R) on Benzene RingInhibitory Activity (IC50 in nM) against hCA IIReference
H250 tandfonline.com
4-CH3180 tandfonline.com
4-F120 nih.gov
4-Cl86 nih.gov
4-Br95 nih.gov
4-NO265 researchgate.net
2-Cl40 nih.gov
3-Cl150 nih.gov

The sulfonamide nitrogen and its substituents are critical determinants of the biological activity and selectivity of benzenesulfonamide derivatives. For many classes of inhibitors, such as those targeting carbonic anhydrases, a free (unsubstituted) sulfonamide group is essential for binding to the catalytic metal ion. nih.govnih.gov

However, for other targets, substitution on the sulfonamide nitrogen can introduce new interaction points, modulate physicochemical properties, and alter the conformational preferences of the molecule. N-alkylation, for instance, can lead to compounds with different selectivity profiles. nih.gov In the case of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, the presence of both a methyl and an acetic acid group on the sulfonamide nitrogen precludes direct binding to a catalytic zinc ion in the same manner as primary sulfonamides. This suggests that the molecule would likely interact with its biological target through other mechanisms.

Role of the N-methyl Group in Conformational Preferences and Molecular Recognition

The N-methyl group on the sulfonamide nitrogen plays a significant role in defining the conformational landscape of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid. N-methylation of sulfonamides is known to influence the torsional angles around the S-N bond, thereby restricting the molecule's flexibility. This conformational constraint can be advantageous for biological activity if it pre-organizes the molecule into a conformation that is favorable for binding to its target receptor. nih.gov

Computational studies on N-methylated sulfonamides have shown that the methyl group can influence the relative energies of different conformers. This can lead to a preference for a specific three-dimensional arrangement of the substituents around the sulfonamide core, which is a key aspect of molecular recognition by a biological target. The presence of the N-methyl group can also create steric hindrance that disfavors certain binding modes while promoting others.

Significance of the 4-acetylbenzene Moiety for Interactions

The acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution reactions. Its electron-withdrawing nature is due to both an inductive effect and a resonance effect. This electronic influence can affect the properties of the entire molecule, including the electron density of the benzene ring and the acidity of other functional groups.

From a steric perspective, the acetyl group is planar and relatively bulky. This can influence how the molecule fits into a binding pocket. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor.

The following table summarizes some of the key steric and electronic parameters of the acetyl group, which are often used in quantitative structure-activity relationship (QSAR) studies. uwec.edusrmist.edu.in

ParameterValue for Acetyl Group (COCH3)Description
Hammett Constant (σp)+0.50Measures the electronic effect of a substituent in the para position. A positive value indicates an electron-withdrawing group.
Molar Refractivity (MR)11.18A measure of the volume occupied by a substituent and its polarizability.
Hydrophobic Constant (π)-0.55Measures the hydrophobicity of a substituent. A negative value indicates a more hydrophilic substituent compared to hydrogen.

Influence of the Acetic Acid Functional Group on Molecular Interactions

The acetic acid functional group is a key determinant of the physicochemical properties of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid and plays a crucial role in its potential molecular interactions. The carboxylic acid moiety is ionizable at physiological pH, which can significantly impact the molecule's solubility, cell permeability, and binding to biological targets.

The carboxylate group can participate in a variety of non-covalent interactions, including:

Ionic Interactions (Salt Bridges): The negatively charged carboxylate can form strong ionic bonds with positively charged residues on a protein, such as arginine or lysine.

Hydrogen Bonding: The carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as both hydrogen bond acceptors and donors, respectively. These interactions are highly directional and play a critical role in molecular recognition.

The presence of the acetic acid group suggests that the molecule may target binding sites with complementary charged or polar residues.

Carboxylic Acid Role in Hydrogen Bonding and Ionization

The carboxylic acid group is a cornerstone of the molecular structure, playing a pivotal role in how the compound interacts with biological targets. Its ability to engage in hydrogen bonding and its ionization state are critical determinants of activity.

The carboxyl group, with its hydroxyl (-OH) and carbonyl (C=O) components, can act as both a hydrogen bond donor and acceptor. ijaem.net This dual capacity allows for the formation of strong and specific interactions with amino acid residues in a protein's active site. For instance, the crystal structure of the related compound, 2-(benzenesulfonamido)acetic acid, demonstrates the classic O—H⋯O intermolecular hydrogen bonding that leads to the formation of dimers. nih.govdoaj.org This inherent property of carboxylic acids to form robust hydrogen bonds is crucial for anchoring the molecule within a binding pocket.

Furthermore, the carboxylic acid group's ability to ionize is fundamental to its function. Carboxylic acids are weak acids and, at physiological pH, they exist predominantly in their ionized, conjugate base form (carboxylate). auburn.edu This ionization enhances water solubility and provides an anionic center that can participate in favorable ion-dipole interactions with water and polar residues in a receptor. auburn.edu The extent of ionization, which can be predicted using the Henderson-Hasselbalch equation, directly influences the compound's pharmacokinetic and pharmacodynamic properties. auburn.edu

The table below illustrates the potential hydrogen bonding interactions of the carboxylic acid group with various amino acid residues.

Amino Acid ResidueType of Interaction with Carboxylic Acid
ArginineIonic bond, Hydrogen bond (donor and acceptor)
LysineIonic bond, Hydrogen bond (donor)
HistidineHydrogen bond (donor and acceptor)
SerineHydrogen bond (donor and acceptor)
ThreonineHydrogen bond (donor and acceptor)
AsparagineHydrogen bond (acceptor)
GlutamineHydrogen bond (acceptor)

Length and Flexibility of the Acetic Acid Chain

The acetic acid chain, which links the benzenesulfonamide core to the carboxylic acid, is another critical determinant of a derivative's activity. Both the length and flexibility of this chain can significantly impact how the molecule orients itself within a binding site.

The length of the alkyl chain can influence the compound's potency and selectivity. Studies on other classes of molecules, such as antimicrobial lipopeptides, have shown that varying the acyl chain length can significantly affect biological activity. nih.gov An optimal chain length allows the carboxylic acid to reach and interact with key residues in the binding pocket without causing steric hindrance. A chain that is too short may not allow the carboxylic acid to form essential interactions, while a chain that is too long could introduce unfavorable steric clashes or position the carboxylic acid in a non-optimal orientation.

The flexibility of the chain is also crucial. A certain degree of rotational freedom allows the molecule to adopt the most favorable conformation for binding. However, excessive flexibility can be entropically unfavorable upon binding. Therefore, the design of analogues often involves exploring a balance between flexibility and conformational restriction to maximize binding affinity.

The following table presents hypothetical data on how modifications to the acetic acid chain length in analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid might influence inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).

Compound AnalogueChain ModificationHypothetical IC50 (nM)
Analogue 1Acetic acid (n=1)50
Analogue 2Propanoic acid (n=2)25
Analogue 3Butanoic acid (n=3)100
Analogue 4Formic acid (n=0)>1000

Rational Design Principles for Analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid

The rational design of new analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid leverages the insights gained from SAR studies. Advanced medicinal chemistry strategies are employed to optimize the compound's properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful techniques in modern drug discovery used to modify a lead compound to improve its properties while retaining its biological activity. researchgate.netnih.govnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of the key functional groups. nih.govscispace.com This can lead to the discovery of novel chemical series with improved pharmacokinetic profiles or intellectual property positions.

Bioisosteric replacement, a more subtle modification, involves substituting a functional group with another group that has similar physical or chemical properties. researchgate.netnih.gov This strategy is often used to address issues such as metabolic instability, toxicity, or to fine-tune the electronic and steric properties of a molecule. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid, which are common bioisosteres that can mimic its acidic and hydrogen bonding properties.

The table below provides examples of potential bioisosteric replacements for the carboxylic acid group and their rationale.

Original GroupBioisosteric ReplacementRationale for Replacement
Carboxylic AcidTetrazoleSimilar acidity and hydrogen bonding capabilities; may improve metabolic stability.
Carboxylic AcidSulfonic AcidMore acidic than a carboxylic acid, potentially leading to stronger ionic interactions. auburn.edu
Carboxylic AcidHydroxamic AcidCan act as a chelating agent for metal ions in enzyme active sites.
Carboxylic AcidAcylsulfonamideCan mimic the hydrogen bonding pattern of a carboxylic acid.

"Tail" and "Two-Tail" Approaches in Design

The "tail" and "two-tail" approaches are design strategies that have been successfully applied to benzenesulfonamide derivatives, particularly in the context of carbonic anhydrase inhibitors. nih.govnih.govtandfonline.com These approaches involve the addition of one or more "tail" moieties to the core scaffold to achieve enhanced potency and isoform selectivity.

The "tail" approach involves attaching a chemical moiety to the benzenesulfonamide scaffold. nih.gov This tail can interact with residues on the periphery of the active site, outside the primary binding pocket. nih.gov By carefully designing the chemical properties of the tail (e.g., its size, hydrophobicity, and hydrogen bonding capacity), it is possible to achieve selective interactions with specific enzyme isoforms. nih.gov

The "two-tail" approach extends this concept by adding a second tail to the scaffold. nih.gov This allows for even more extensive interactions with the target protein, potentially leading to higher affinity and selectivity. nih.gov These tails can be designed to interact with both hydrophobic and hydrophilic regions of the active site, further optimizing the binding profile of the inhibitor. nih.govacs.org For example, in the design of analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, a "tail" could be added to the phenyl ring to probe for additional binding interactions.

Mechanistic and Biochemical Exploration of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid and Its Analogues in Vitro/theoretical Context

In Vitro Enzymatic Interaction Studies for Target Identification and Inhibition Mechanisms

Benzenesulfonamides are a well-established class of compounds known for their interaction with specific enzymatic targets. The primary focus of in vitro studies for this class of molecules has been on identifying these targets and elucidating the mechanisms of inhibition.

The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a primary target for compounds like 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are present in humans, with some being associated with diseases such as cancer (hCA IX and XII) and glaucoma (hCA II). mdpi.comnih.govnih.gov

Inhibition studies are typically conducted using a stopped-flow CO2 hydrase assay to determine the inhibition constant (Ki). nih.govmdpi.com Research on a wide range of benzenesulfonamide (B165840) derivatives demonstrates potent inhibitory activity, often in the nanomolar range, against several human (h) CA isoforms. mdpi.comnih.govmdpi.com For instance, certain quinazoline-based benzenesulfonamides have shown Ki values as low as 2.4 nM against hCA II and 30.5 nM against hCA XII. nih.gov Similarly, N-((4-sulfamoylphenyl)carbamothioyl) amides have exhibited Ki values down to 5.3 nM and 1.1 nM against hCA II and hCA VII, respectively. mdpi.com

The inhibition mechanism involves the sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, displacing the zinc-coordinated water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity. nih.govrsc.org The substitution pattern on the benzene (B151609) ring and the N-acyl group significantly influences the binding affinity and isoform selectivity. Studies have shown that different structural modifications can lead to selective inhibition of tumor-associated isoforms like hCA IX over the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov

Table 1: Inhibition Constants (Ki) of Selected Benzenesulfonamide Analogues against Human Carbonic Anhydrase (hCA) Isoforms Data synthesized from multiple studies on structurally related compounds.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Quinazoline Sulfonamides 60.9 - 91.22.4 - 8.786.530.5 - 93
4-(Pyrazolyl)benzenesulfonamide Ureas --15.9 - 67.616.7 - 65.7
Quinazoline-Linked Benzenesulfonamides 52.8 - >235410.8 - >43222.0 - 99.655.9 - >100
N-((4-sulfamoylphenyl)carbamothioyl) Amides 13.3 - 87.65.3 - 384.3--
Acetazolamide (Standard) 25012.025.05.7

Confirming the direct interaction between a compound and its protein target is a critical step in mechanistic studies. The thermal shift assay (TSA), also known as ThermoFluor or differential scanning fluorimetry, is a widely used biophysical technique to assess the binding of ligands to a target protein. nih.govspringernature.com The principle of TSA is based on the change in the thermal stability of a protein upon ligand binding. springernature.com

The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds preferentially to the hydrophobic regions of the unfolded protein. nih.gov As the temperature increases, the protein denatures, exposing these hydrophobic cores and causing an increase in fluorescence. A ligand that binds to and stabilizes the native state of the protein will increase the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. nih.gov

This method is valuable for high-throughput screening to identify compounds that bind to a target and can be used to determine the binding affinity between the ligand and the protein. nih.govnih.gov For compounds like 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, TSA can be employed to validate its interaction with putative targets like carbonic anhydrases, providing a direct measure of target engagement in a controlled, in vitro setting. nih.govspringernature.com

In Vitro Exploration of Cellular Pathway Modulations

Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect complex cellular processes. In vitro cell-based assays provide insights into the modulation of signaling pathways that govern cell growth, proliferation, and survival.

Analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid have been evaluated for their cytotoxic and antiproliferative effects against various human cancer cell lines. Benzenesulfonamide-bearing imidazole (B134444) derivatives, for example, have demonstrated cytotoxicity against triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines, with half-maximal effective concentrations (EC50) in the micromolar range. nih.gov

Studies on 4-(Pyrazolyl)benzenesulfonamide ureas, screened against the National Cancer Institute's (NCI) 60-cell line panel, showed broad-spectrum anticancer activity with a mean growth inhibition (GI50) value of 3.5 µM. nih.gov These compounds also demonstrated the ability to reduce cell colony formation, indicating an impact on the clonogenic survival of cancer cells. nih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit key targets, such as the tumor-associated carbonic anhydrases IX and XII, which are involved in regulating pH and survival in the hypoxic tumor microenvironment. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Analogues

Compound ClassCell LineAssay TypeResult (Concentration)
Benzenesulfonamide-imidazole derivatives MDA-MB-231 (Breast)MTTEC50: 20.5 ± 3.6 µM
Benzenesulfonamide-imidazole derivatives IGR39 (Melanoma)MTTEC50: 27.8 ± 2.8 µM
4-(Pyrazolyl)benzenesulfonamide Ureas NCI-60 PanelSRBMean GI50: 3.5 µM
2-(thiophen-2-yl)acetic Acid derivatives A549 (Lung)Not specifiedIC50 in low µM range

The cellular growth inhibition observed with sulfonamide derivatives is underpinned by their modulation of specific molecular pathways. One proposed mechanism is the induction of apoptosis (programmed cell death). researchgate.net This can occur through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and caspase-3, along with the tumor suppressor p53. researchgate.net

Furthermore, some nonsteroidal anti-inflammatory drugs (NSAIDs) containing sulfonamide or acetic acid moieties have been shown to modulate cellular glycosaminoglycan synthesis by affecting key signaling cascades like the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, has also been identified as a downstream component of Toll-like receptor-4 (TLR4) signaling, which can be modulated by certain fatty acids. nih.gov Inhibition of the PI3K/AKT pathway can suppress NF-κB activation and the expression of downstream targets like cyclooxygenase-2 (COX-2), contributing to the compound's anti-proliferative effects. nih.gov

Biochemical Activity Profiling (e.g., antimicrobial, antioxidant, antiviral in vitro)

In addition to anticancer potential, the structural motifs within 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid suggest a broader spectrum of biochemical activities.

Antimicrobial Activity : The sulfonamide group is historically significant for its antibacterial properties, acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS) in bacteria, which is essential for folate synthesis. nih.gov Various N-acylated sulfonamide derivatives have demonstrated in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com The acetic acid component itself also possesses antibacterial activity, capable of inhibiting the growth of and eradicating mature biofilms of pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov The mechanism of acetic acid is partly attributed to the lowering of intracellular pH, leading to metabolic disruption. scielo.org.za

Antioxidant Activity : Oxidative stress is implicated in numerous diseases, and compounds with antioxidant potential are of significant interest. The antioxidant capacity of related compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com Compounds like n-Hexadecanoic acid and 11-octadecenoic acid, methyl ester, which share some structural features with parts of the target molecule, have been reported to possess antioxidant properties. nih.gov

Antiviral Activity : The potential for antiviral activity has also been explored. Acetic acid has been shown to inactivate both enveloped and non-enveloped viruses. nih.govmdpi.com For example, it can disrupt the binding of the SARS-CoV-2 spike protein to its cellular receptor. mdpi.com Other studies have investigated nucleoside analogues containing sulfur and methyl groups for their activity against viruses in the Flaviviridae family, such as Hepatitis C Virus (HCV). mdpi.com While the specific compound 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid has not been extensively tested, its constituent parts suggest that antiviral profiling is a relevant area of investigation.

Assessment of Antimicrobial Potency against Model Organisms

The antimicrobial potential of benzenesulfonamide derivatives has been widely investigated against a variety of pathogenic microorganisms. Studies on analogues of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid reveal a spectrum of activity that is highly dependent on the specific structural modifications of the parent molecule.

Research into novel benzenesulfonamide derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(thiazol-2-yl)benzenesulfonamides showed potent antibacterial activity. One of the most active compounds in this series, a derivative with a 4-isopropyl substitution, exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans. nih.gov Another study highlighted that N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was a potent antibacterial agent against S. aureus, with MIC values ranging from 32 to 512 μg/mL across various clinical isolates. nih.gov

Furthermore, the synthesis of oxoazetidine-benzene sulfonamide conjugates has yielded compounds with notable activity, particularly against Gram-negative bacteria. acs.org Similarly, certain N,N-diethylamide-bearing benzenesulfonamide derivatives have shown marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. zenodo.org The incorporation of a 4-hydroxycoumarin (B602359) moiety into the benzenesulfonamide structure has also been shown to confer antibacterial properties. rsc.org

The mechanism of antibacterial action for many sulfonamides is attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov Inhibition of this enzyme disrupts the production of nucleic acids, leading to a bacteriostatic effect. researchgate.net

Table 1: Antimicrobial Activity of Selected Benzenesulfonamide Analogues

Compound/Analogue Model Organism Activity (MIC) Reference
N-(thiazol-2-yl)benzenesulfonamide with 4-isopropyl substitution Staphylococcus aureus 3.9 µg/mL nih.gov
N-(thiazol-2-yl)benzenesulfonamide with 4-isopropyl substitution Acinetobacter xylosoxidans 3.9 µg/mL nih.gov
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide Staphylococcus aureus (clinical isolates) 32 - 512 µg/mL nih.gov
Benzenesulfonamide-bearing functionalized imidazole derivatives Mycobacterium abscessus complex MIC values reported nih.govmdpi.com

Evaluation of Antioxidant Capacity

The antioxidant potential of various sulfonamide derivatives has been explored through several in vitro assays. These studies indicate that the benzenesulfonamide scaffold can be a viable framework for the development of antioxidant agents, although the activity is highly influenced by the nature of the substituents. researchgate.net

Commonly employed methods to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and hydrogen peroxide scavenging activity tests. mdpi.comnih.gov For example, sulfonamide derivatives of gallic acid have demonstrated antioxidant and scavenging activities comparable to gallic acid itself, particularly at lower concentrations. mdpi.com The presence of hydroxyl groups on the aromatic ring, as seen in gallic acid, is known to contribute significantly to antioxidant potential.

The mechanism of antioxidant action for these compounds often involves their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The structural features of the sulfonamide derivatives, such as the presence of electron-donating groups, can enhance their radical scavenging capabilities. nih.gov N-acylhydrazones, which can be structurally related to the acetic acid moiety of the title compound, are also recognized for their antioxidant properties. nih.gov

Table 2: Antioxidant Activity of Selected Sulfonamide Analogues

Compound/Analogue Assay Results Reference
3,4,5-Trihydroxybenzenesulfonamide (THBS) DPPH radical scavenging Concentration-dependent increase in activity, exceeding 90% at 1000 µM mdpi.com
3,4,5-Trimethoxybenzenesulfonamide (TMBS) DPPH radical scavenging Lower activity compared to THBS and Gallic Acid mdpi.com
3,4,5-Trihydroxybenzenesulfonamide (THBS) Ferric Reducing Antioxidant Power (FRAP) High antioxidant capacity, superior to TMBS mdpi.com

In Vitro Antiviral Activity Assessments

The benzenesulfonamide scaffold has emerged as a promising structural motif in the design of novel antiviral agents. A number of its derivatives have been evaluated for their in vitro activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and others. mdpi.com

In the context of HIV, benzenesulfonamide-containing phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid (CA) protein. nih.govacs.org One such derivative, compound 11l , demonstrated potent anti-HIV-1 activity, being 5.78-fold more effective than the reference compound PF-74. nih.govacs.org This compound also exhibited significant activity against HIV-2. nih.govacs.org The mechanism of action for these inhibitors involves a dual-stage inhibition profile, affecting both early and late stages of the viral replication cycle. nih.govacs.org

Furthermore, structural modifications of salicylamide-based compounds have led to the identification of benzenesulfonamide derivatives as potent anti-influenza agents. nih.gov These compounds act as hemagglutinin (HA) inhibitors, preventing the fusion of the virus with the host cell endosome membrane. nih.gov The lead compound, 28 , and its chloro analogue, 40 , effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with EC₅₀ values of 210 nM and 86 nM, respectively. nih.gov

Other studies have explored the antiviral potential of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives against a panel of viruses including HSV-1, HAV HM175, HCVcc genotype 4, CBV4, and HAdV7. acs.org Several of these compounds showed promising antiviral effects, with some exhibiting a viral reduction of 50% or more. acs.org

Table 3: In Vitro Antiviral Activity of Selected Benzenesulfonamide Analogues

Compound/Analogue Virus Target/Assay Activity (EC₅₀/IC₅₀) Reference
Benzenesulfonamide-containing phenylalanine derivative (11l ) HIV-1NL4-3 Capsid (CA) inhibitor More potent than PF-74 (5.78-fold) nih.govacs.org
Benzenesulfonamide-containing phenylalanine derivative (11l ) HIV-2ROD Capsid (CA) inhibitor 31 nM (EC₅₀) nih.govacs.org
cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (28 ) Influenza A/Weiss/43 (H1N1) Hemagglutinin (HA) inhibitor 210 nM (EC₅₀) nih.gov
2-chloro analogue of compound 28 (40 ) Influenza A/Weiss/43 (H1N1) Hemagglutinin (HA) inhibitor 86 nM (EC₅₀) nih.gov

Exploration of Potential Applications of 2 N Methyl4 Acetylbenzenesulfonamido Acetic Acid in Chemical Biology Research

Role as a Chemical Probe for Elucidating Biological Processes

There is currently no published research detailing the use of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems. The successful development and application of a chemical probe require extensive characterization of its selectivity, potency, and mechanism of action. As of this review, no such studies have been reported for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, and therefore its potential to elucidate biological processes remains purely theoretical.

Contribution to the Discovery of Novel Molecular Scaffolds for Research Purposes

The core structure of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, a benzenesulfonamide (B165840) derivative, belongs to a class of compounds that has been utilized in medicinal chemistry to generate novel molecular scaffolds. However, there is no specific evidence in the scientific literature that 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid itself has been used as a starting point or a scaffold for the synthesis of new chemical entities for research purposes. The exploration of its synthetic accessibility and potential for diversification would be a necessary first step in evaluating its utility in this area.

Utility in High-Throughput Screening Assays for New Research Targets

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology for identifying active compounds from large chemical libraries. There are no reports indicating that 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid has been included in screening libraries or has shown activity in any HTS campaigns aimed at identifying new research targets. Its physical and chemical properties would need to be assessed to determine its suitability for inclusion in such screening efforts.

Development of Advanced Research Tools and Reagents Based on the Compound Structure

The development of advanced research tools, such as fluorescent probes, affinity matrices, or photoaffinity labels, often relies on the derivatization of a core chemical structure. A thorough search of the literature did not uncover any instances of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid being chemically modified to create such research reagents. The potential for such development would depend on its unknown biological targets and activities.

Future Research Horizons for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid: A Look Ahead

The exploration of novel chemical entities is a cornerstone of scientific advancement, and 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, while a compound with a defined structure, represents a frontier of potential discovery. As research methodologies evolve, the future directions for investigating this specific molecule are poised to become increasingly sophisticated and insightful. This article outlines the prospective research avenues that could unlock a deeper understanding of 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, from its fundamental properties to its potential interactions within complex biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-(N-methyl-4-acetylbenzenesulfonamido)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline followed by acetylation and coupling to acetic acid derivatives. For example:

Sulfonylation : React 4-amino-N-methylbenzenesulfonamide with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetyl group .

Coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonamide intermediate to glycine or its derivatives, forming the acetic acid moiety .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility, dichloromethane for milder conditions) to improve yield .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methyl groups (δ ~2.3 ppm for N-methyl, δ ~2.5 ppm for acetyl) and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic protons) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfonamide, acetyl, and acetic acid groups .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and hydrogen-bonding networks (e.g., sulfonamide O···H interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
    • Aqueous buffers (pH 7–9): Moderate solubility due to deprotonated acetic acid .
  • Stability :
    • Thermal : Decomposes above 150°C (TGA analysis recommended).
    • Photochemical : Store in amber vials to prevent sulfonamide bond cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., docking, DFT) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s role in hydrogen bonding with active-site zinc ions .
  • DFT Calculations :
    • Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential maps for reactivity analysis .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or occupancy issues?

Methodological Answer:

  • Disorder Handling : Apply SHELXL’s PART instruction to model disordered atoms. Use ISOR restraints for thermal motion .
  • Occupancy Refinement : For partially occupied solvent molecules, fix occupancy at 0.5 and refine anisotropic displacement parameters .
  • Validation Tools : Check Rint (<10%) and CC/DDDF plots to ensure data consistency .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?

Methodological Answer:

  • Key Modifications :
    • Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide’s electrophilicity .
    • Substitute the N-methyl group with bulkier alkyl chains to improve target selectivity .
  • Assays :
    • Enzymatic inhibition assays (e.g., carbonic anhydrase) to quantify IC50 shifts post-modification .

Q. What analytical methods detect degradation products under hydrolytic or oxidative stress?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify:
    • Hydrolysis products: Benzenesulfonic acid (m/z 173) and acetic acid derivatives.
    • Oxidation products: Sulfoxide (m/z +16) or sulfone (m/z +32) .
  • Forced Degradation : Expose to 0.1M HCl/NaOH (hydrolysis) or 3% H2O2 (oxidation) at 40°C for 48 hours .

Q. How can researchers address discrepancies between experimental and computational pKa values?

Methodological Answer:

  • Experimental pKa : Use potentiometric titration (e.g., Sirius T3) in 0.15M KCl .
  • Computational pKa : Employ COSMO-RS (via ADF software) with explicit solvent models.
  • Resolution : Adjust protonation states in computational models to match experimental buffer conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.